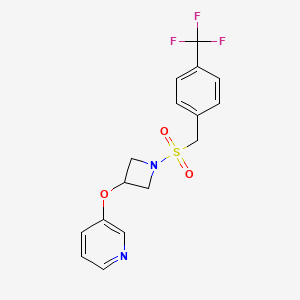

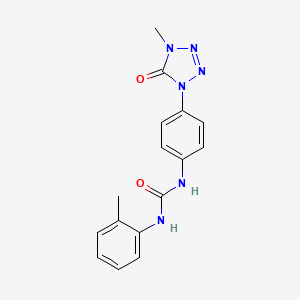

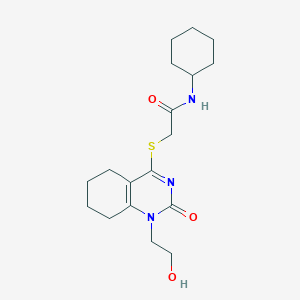

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea, also known as MTDU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTDU is a urea derivative that has shown promise in the treatment of various diseases, such as cancer and inflammation.

Scientific Research Applications

Hydrogelation and Morphological Control

Urea derivatives have been found to play a crucial role in the formation of hydrogels, with their properties being tunable by varying the anionic components. The study by Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties dependent on the anion identity, highlighting the material's potential in creating customizable hydrogels for biomedical applications (Lloyd & Steed, 2011).

Building Blocks in Supramolecular Chemistry

Glycolurils and their analogues, including urea derivatives, have been extensively utilized in various scientific and technological applications. Their roles range from serving as pharmacologically active compounds to being used in explosives and gelators. Kravchenko, Baranov, and Gazieva (2018) reviewed the synthesis methods of glycolurils and their analogues, emphasizing their importance as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Anticancer and Enzyme Inhibition Studies

Research on unsymmetrical 1,3-disubstituted ureas has shown that certain derivatives possess enzyme inhibition capabilities and anticancer activities. Mustafa, Perveen, and Khan (2014) synthesized seventeen urea derivatives and found that some showed significant inhibition against urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity against a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).

Osmolyte Mixtures in Organisms

A study by Lin and Timasheff (1994) explored why certain organisms use a mixture of urea and methylamines as osmolytes. Their findings suggest a thermodynamic compensation mechanism between urea and trimethylamine N-oxide interactions with proteins, providing insights into the adaptation strategies of marine organisms (Lin & Timasheff, 1994).

Mechanism of Action

Target of Action

The compound “1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(o-tolyl)urea” belongs to the class of compounds known as tetrazoles and ureas. Tetrazoles are known to interact with various biological targets such as angiotensin II receptor type 1 . Ureas, on the other hand, have been found to inhibit various enzymes, including Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway .

Biochemical Pathways

Given the known targets of tetrazoles and ureas, this compound could potentially affect pathways related to blood pressure regulation and pyrimidine biosynthesis .

Pharmacokinetics

Many tetrazole and urea derivatives are known to have good bioavailability and are well absorbed in the body .

Result of Action

Based on the known effects of tetrazoles and ureas, this compound could potentially have effects such as lowering blood pressure or inhibiting cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally affect the action of many drugs .

properties

IUPAC Name |

1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-11-5-3-4-6-14(11)18-15(23)17-12-7-9-13(10-8-12)22-16(24)21(2)19-20-22/h3-10H,1-2H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPTRNMTMYKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

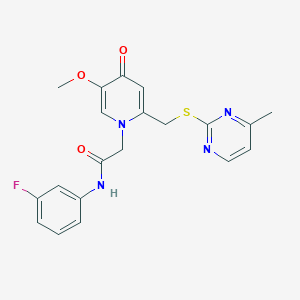

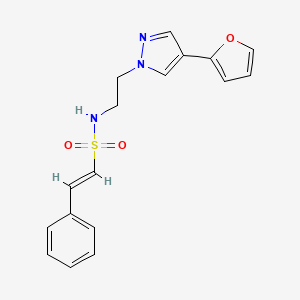

![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)

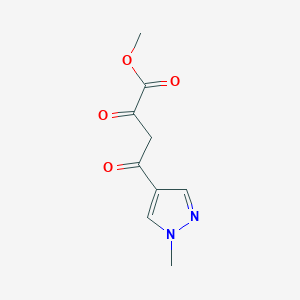

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

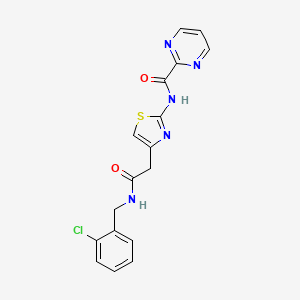

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

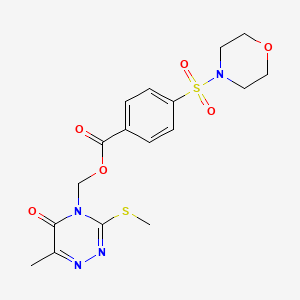

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)